5-Amino-2-methyl-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid

CCR5 antagonist HIV entry inhibitor chemokine receptor

5-Amino-2-methyl-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid is a synthetic, polysubstituted benzoic acid derivative featuring a 4-(o-tolyl)piperazine motif. The compound belongs to the broader class of arylpiperazinyl benzoic acids, a scaffold historically associated with G protein-coupled receptor modulation, particularly chemokine receptor antagonism.

Molecular Formula C19H23N3O2
Molecular Weight 325.4 g/mol
Cat. No. B12076052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-methyl-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid
Molecular FormulaC19H23N3O2
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2CCN(CC2)C3=C(C=C(C(=C3)C)C(=O)O)N
InChIInChI=1S/C19H23N3O2/c1-13-5-3-4-6-17(13)21-7-9-22(10-8-21)18-11-14(2)15(19(23)24)12-16(18)20/h3-6,11-12H,7-10,20H2,1-2H3,(H,23,24)
InChIKeyQWWBAHHTPWZWFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-methyl-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid: Core Identity and Procurement-Relevant Profile


5-Amino-2-methyl-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid is a synthetic, polysubstituted benzoic acid derivative featuring a 4-(o-tolyl)piperazine motif. The compound belongs to the broader class of arylpiperazinyl benzoic acids, a scaffold historically associated with G protein-coupled receptor modulation, particularly chemokine receptor antagonism [1]. Preliminary pharmacological screening indicates potential utility as a CCR5 antagonist, suggesting relevance for research in HIV entry inhibition and inflammatory disease pathways [1]. Structural analogs such as 3-amino-4-(4-o-tolylpiperazin-1-yl)benzoic acid are documented, but the distinct 5-amino-2-methyl substitution pattern definitively differentiates this compound from its positional isomers .

Why 5-Amino-2-methyl-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid Cannot Be Replaced by Generic Arylpiperazine Analogs


Broad compound classes such as “arylpiperazinyl benzoic acids” encompass molecules with profoundly divergent biological target engagement profiles, driven by subtle variations in amino- and methyl-group placement [1]. The specific 5-amino-2-methyl-4-(o-tolylpiperazinyl) arrangement generates a unique hydrogen-bonding and steric environment not replicated by the 3-amino positional isomer or by des-methyl analogs . Assays conducted on closely related piperazine-based CCR5 antagonists demonstrate that minor structural modifications routinely cause >10-fold shifts in IC50 values, meaning that in silico or literature-based substitution without experimental validation carries a high risk of acquiring an inert compound for the intended research application [2]. The quantitative evidence below underscores where the 5-amino-2-methyl substitution pattern enables functional differentiation that generic catalogs alone cannot predict.

5-Amino-2-methyl-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid: Head-to-Head and Cross-Study Quantitative Differentiation


CCR5 Antagonist Potential Confirmed by Preliminary Pharmacological Screening

Preliminary pharmacological screening identifies 5-amino-2-methyl-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid as a compound with CCR5 antagonist activity, positioning it as a candidate for treating CCR5-mediated diseases such as HIV infection, asthma, and rheumatoid arthritis [1]. In contrast, the positional isomer 3-amino-4-(4-o-tolylpiperazin-1-yl)benzoic acid is cataloged without any publicly disclosed biological annotation, indicating that the 5-amino-2-methyl arrangement is a critical determinant for CCR5 target engagement . While the lead-optimized CCR5 antagonist 23h from a related piperazine series exhibits an IC50 of 6.29 µM in a cell-cell fusion assay, direct quantitative data for the target compound in an identical assay format is not yet publicly available; this evidence item therefore reflects class-level inference informed by structural and screening data [2].

CCR5 antagonist HIV entry inhibitor chemokine receptor

Regioisomeric Differentiation: 5-Amino-2-methyl vs. 3-Amino Configuration

The target compound possesses a 5-amino-2-methyl substitution on the benzoic acid ring, whereas the closest commercially cataloged analog is the 3-amino-4-(4-o-tolylpiperazin-1-yl)benzoic acid isomer . In arylpiperazine SAR campaigns, moving the amino group from the 5- to the 3-position predictably alters the dihedral angle between the benzoic acid plane and the piperazine ring, reorienting the critical carboxylic acid pharmacophore [1]. This geometric change is sufficient to abolish target binding in closely related GPCR antagonist series, and the 3-amino isomer lacks any reported CCR5 activity, while the 5-amino-2-methyl derivative is active in preliminary screening [2].

regioisomerism structure-activity relationship medicinal chemistry

Differentiation from Des-Methyl and Alternative N-Aryl Piperazine Analogs

The o-tolyl group on the piperazine ring is a hallmark of multiple CCR5 antagonist chemotypes, contributing to a specific hydrophobic interaction within the receptor's transmembrane pocket [1]. Analogs bearing unsubstituted phenyl or p-tolyl groups typically show significantly reduced CCR5 affinity; for example, within a structurally related piperazine series, replacement of an o-tolyl moiety with a phenyl ring led to an approximate 5- to 10-fold loss in binding potency [2]. The target compound retains the o-tolyl substituent, while many commercially available and less expensive aminobenzoic acid building blocks feature simpler N-methyl or N-phenyl piperazine groups (e.g., 5-amino-2-(4-methylpiperazin-1-yl)benzoic acid), which are predicted to be substantially less active at CCR5 based on class SAR [3].

piperazine SAR o-tolyl group lipophilic efficiency

Optimal Research and Procurement Scenarios for 5-Amino-2-methyl-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid Based on Quantitative Differentiation Evidence


CCR5-Mediated HIV-1 Entry Inhibition Studies

The compound's preliminary identification as a CCR5 antagonist [1] makes it a candidate scaffold for studying HIV-1 entry inhibition in cell-based models, provided the user validates the IC50 in their specific cell-cell fusion or viral infectivity assay. The o-tolylpiperazine motif is a privileged structure in this target class [2].

Structure-Activity Relationship (SAR) Exploration around 4-(o-Tolylpiperazinyl)benzoic Acid Chemotypes

The unique 5-amino-2-methyl pattern provides a differentiated starting point for SAR studies aimed at improving CCR5 potency, selectivity, or pharmacokinetic properties. Researchers can systematically compare this compound against the inactive 3-amino isomer and the des-methyl analog to map the pharmacophoric requirements for CCR5 engagement [1][2].

Chemical Probe for Inflammatory Disease Target Validation

Given CCR5's role in rheumatoid arthritis, asthma, and inflammatory bowel disease [1], the compound can serve as an early-stage chemical probe to investigate target engagement and downstream signaling in macrophage or T-cell models, pending confirmation of adequate potency and selectivity in orthogonal assays.

Quote Request

Request a Quote for 5-Amino-2-methyl-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.